trans-9-Styrylanthracene
Description
Historical Context of Styrylarene Derivatives in Photochemistry and Materials Research
Styrylarene derivatives, the class of compounds to which trans-9-styrylanthracene belongs, have a rich history in photochemistry and materials research. Their defining feature is the presence of a carbon-carbon double bond connecting two aromatic rings, which forms the basis of their interesting photochemical and photophysical behaviors. Research into these compounds has explored their photoisomerization, a process where light induces a reversible change between the trans and cis geometric isomers. researchgate.net This property has been a focal point of study in systems like stilbene, a fundamental styrylarene.
The investigation of styrylarene derivatives has also been crucial in understanding aggregation-induced emission (AIE). acs.orgrsc.org Unlike many conventional fluorescent dyes that suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregates, AIE-active molecules like certain distyrylanthracene derivatives exhibit enhanced emission in the aggregated state. rsc.orgmdpi.com This phenomenon is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which minimizes non-radiative decay pathways and promotes fluorescence. rsc.org The unique photophysical properties of styrylarene derivatives have positioned them as key components in the development of advanced materials for various applications.
Significance of Anthracene-Based Chromophores in Organic Electronics and Photonics
Anthracene (B1667546) and its derivatives have been fundamental building blocks in the field of organic electronics and photonics since their discovery. rsc.org The planar structure of anthracene facilitates effective π-π stacking interactions, a crucial factor for charge transport in organic semiconductor devices. nih.gov This property, combined with high electron mobility and stability, makes anthracene derivatives suitable for use in organic field-effect transistors (OFETs) and as emissive materials in OLEDs. nih.gov
The incorporation of anthracene-based chromophores has led to the development of OLEDs with improved brightness and color purity, particularly for blue emission. nih.govmdpi.com Researchers have extensively studied 9,10-substituted anthracenes to enhance emission yields and other properties like solubility and spectral characteristics. rsc.org Furthermore, the unique optical and electronic properties of anthracene derivatives make them valuable for applications in nonlinear optics, where they can be used as optical limiters and in all-optical switches. nih.govrsc.org The ability to tune their electronic and photonic properties by modifying the attached functional groups makes anthracene a versatile platform for designing new materials for a wide range of optoelectronic applications. nih.gov
Current Research Landscape and Emerging Trends for this compound
Current research on this compound and related compounds is focused on harnessing their unique photophysical properties for various applications in materials science. A significant area of investigation is their use in organic light-emitting diodes (OLEDs), where their fluorescent properties contribute to efficient light emission. lookchem.com They are also being explored as components in organic solar cells and as fluorescent probes for studying biological systems, such as lipid membranes and protein-DNA interactions. guidechem.comlookchem.com
A key trend in the field is the development of materials with aggregation-induced emission (AIE) characteristics. While some styrylanthracene derivatives exhibit AIE, others are being modified to enhance this property. rsc.orgnih.gov The AIE phenomenon is critical for creating highly emissive solid-state materials, which are essential for efficient OLEDs and other optoelectronic devices. Researchers are also investigating the mechanofluorochromic properties of styrylanthracene derivatives, where mechanical stimuli can alter their fluorescence color. acs.org This opens up possibilities for applications in sensing and data storage. Furthermore, the synthesis of novel anthracene-based materials with tailored electronic and optical properties remains an active area of research, with a focus on creating soluble and processable materials for thin-film electronic applications. researchgate.net
Research Challenges and Future Directions in Styrylanthracene Chemistry
Despite the promising properties of this compound and its derivatives, several challenges remain in their development and application. A primary challenge is the synthesis of these compounds, which can be complex and may produce undesirable byproducts. rsc.orgnih.gov For instance, the synthesis of 9,10-distyrylanthracene (B86952) derivatives can sometimes lead to the formation of toxic phosphite (B83602) esters. rsc.org Achieving precise control over the stereochemistry of the double bond to obtain pure trans or cis isomers can also be a synthetic hurdle. nih.gov
Another challenge lies in understanding and controlling the relationship between molecular structure and solid-state properties. The fluorescence and charge-transport characteristics of these materials are highly dependent on their molecular packing in the solid state, which can be difficult to predict and control. acs.orgrsc.org Overcoming the aggregation-caused quenching (ACQ) effect in many fluorescent dyes remains a significant obstacle, although the development of AIE-active materials offers a promising solution. rsc.org
Structure
3D Structure
Properties
CAS No. |
1895-98-3 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
9-[(E)-2-phenylethenyl]anthracene |
InChI |
InChI=1S/C22H16/c1-2-8-17(9-3-1)14-15-22-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)22/h1-16H/b15-14+ |
InChI Key |
HCSGQHDONHRJCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Trans 9 Styrylanthracene
Stereoselective Synthesis of trans-9-Styrylanthracene Core Structure
The synthesis of this compound with a high degree of stereochemical control is paramount, as the trans isomer exhibits distinct photophysical characteristics that are often desirable for applications in optoelectronics. Several powerful synthetic methods have been refined to favor the formation of this specific isomer.
Wittig Reaction Mechanisms and Stereocontrol in Alkene Formation
The Wittig reaction stands as a cornerstone of alkene synthesis, offering a versatile route from carbonyl compounds. The stereochemical course of this reaction is intricately linked to the stability of the phosphorus ylide employed. For the synthesis of this compound, the reaction between 9-anthraldehyde (B167246) and a benzylphosphonium ylide is a common approach. The use of a stabilized ylide, one in which the negative charge on the carbanion is delocalized, is crucial for achieving high trans selectivity. This stabilization favors a thermodynamic reaction pathway where the initial addition of the ylide to the aldehyde is reversible, allowing for the formation of the more stable anti-oxaphosphetane intermediate, which subsequently collapses to yield the trans-alkene and triphenylphosphine (B44618) oxide.
| Reactants | Ylide Type | Major Product |
| 9-Anthraldehyde, Benzyltriphenylphosphonium (B107652) chloride | Stabilized | This compound |
| 9-Anthraldehyde, (Alkyl)triphenylphosphonium halide | Non-stabilized | Predominantly cis-alkene |
Palladium-Catalyzed Heck Coupling for Styryl-Anthracene Linkage
The palladium-catalyzed Heck coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkenes. This methodology allows for the direct coupling of an aryl halide, such as 9-bromoanthracene, with an alkene like styrene. The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) species, followed by the insertion of the alkene and subsequent β-hydride elimination to furnish the trans-styryl product and regenerate the catalyst. The trans isomer is generally favored due to the syn-addition and syn-elimination steps inherent to the most common Heck reaction mechanism.
| Reactant 1 | Reactant 2 | Catalyst System | Base | Predominant Isomer |
| 9-Bromoanthracene | Styrene | Pd(OAc)₂ / PPh₃ | Triethylamine | trans |
| 9-Iodoanthracene | Styrene | PdCl₂(PPh₃)₂ | Potassium Carbonate | trans |
Other Organic Coupling Reactions for Carbon-Carbon Double Bond Formation
Beyond the Wittig and Heck reactions, other coupling methodologies provide access to the this compound scaffold. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, is renowned for its excellent E-selectivity in alkene synthesis. The reaction of 9-anthraldehyde with the anion of a benzylphosphonate ester typically yields the trans isomer almost exclusively. Additionally, the Suzuki coupling reaction, which pairs an organoboron compound with an organohalide, can be employed. For instance, coupling 9-anthraceneboronic acid with a trans-vinyl halide under palladium catalysis preserves the stereochemistry of the double bond, leading to the desired trans product.
Derivatization and Functionalization Strategies for this compound Scaffolds
The versatility of the this compound core is further expanded through chemical modification. These derivatization and functionalization strategies are key to fine-tuning the molecule's properties for specific technological applications.
Synthesis of Substituted this compound Derivatives
The introduction of various functional groups onto the anthracene (B1667546) or styryl rings can profoundly influence the electronic and photophysical properties of this compound. Electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., cyano, nitro) can be strategically placed to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the absorption and emission spectra, fluorescence quantum yields, and charge-transport characteristics. These substituted derivatives are typically synthesized using the aforementioned coupling reactions, but with appropriately functionalized starting materials.
| Anthracene Precursor | Styrene/Benzene Precursor | Reaction Type | Potential Effect of Substituent |
| 9-Bromo-10-methoxyanthracene | Styrene | Heck Coupling | Electron-donating, blue-shifts emission |
| 9-Anthraldehyde | 4-Nitrobenzyltriphenylphosphonium chloride | Wittig Reaction | Electron-withdrawing, red-shifts emission |
| 9-Bromoanthracene | 4-Vinylpyridine | Heck Coupling | Introduction of a basic nitrogen atom |
| Architectural Type | Synthetic Approach | Key Characteristics |
| Main-chain Polymer | Polycondensation of a difunctionalized this compound derivative | High thermal stability, potential for anisotropic properties |
| Side-chain Polymer | (Co)polymerization of a vinyl-substituted this compound monomer | Solution processability, film-forming capabilities |
| Supramolecular Fiber | Self-assembly of a this compound derivative with amide functionalities | Stimuli-responsive behavior, aggregation-induced emission |
Chemo- and Regioselective Modifications for Tailored Photophysical Response
The photophysical characteristics of this compound can be fine-tuned through specific chemical modifications. The introduction of various substituents at different positions on the anthracene core or the styryl group can significantly alter the molecule's absorption and emission spectra.
For instance, the introduction of different functional groups to the 9-position of the anthracene moiety can lead to a red shift in the absorption spectrum. A study on 9-substituted anthracene derivatives, including those with formyl, carbomethoxy, and hydroxymethyl groups, demonstrated this effect. mdpi.com The well-defined absorption spectrum of the base compound can become broader with these substitutions. mdpi.com
Furthermore, the strategic placement of substituents can induce aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. polymer.cnnih.gov This is often attributed to the restriction of intramolecular torsion in the solid state. polymer.cn For example, certain 9,10-distyrylanthracene (B86952) (DSA) derivatives exhibit AIE due to the restricted rotation between the anthracene core and the vinylene moieties. polymer.cn
The modification of the styryl moiety also plays a crucial role in tuning the photophysical properties. A series of (E)-2-styrylanthracene-9,10-dione derivatives with substituents on the styryl group were synthesized and studied. researchgate.net These modifications led to compounds with high fluorescence intensity, large Stokes shifts, and good biological tolerance, making them suitable for applications like mitochondrial imaging. researchgate.net The introduction of electron-donating or electron-withdrawing groups can influence the intramolecular charge transfer (ICT) characteristics, leading to changes in the emission color and quantum yield. researchgate.netacs.org
The following table summarizes the effects of some modifications on the photophysical properties of styrylanthracene derivatives:
| Modification | Effect on Photophysical Properties | Reference(s) |
| Substitution at the 9-position of anthracene | Red-shift in absorption, potential for AIE | mdpi.compolymer.cn |
| Substitution on the styryl group | Tunable fluorescence, Stokes shift, and quantum yield | researchgate.net |
| Introduction of nitro groups | Can lead to fluorescent chromophores | acs.org |
| Formation of J-aggregates | Can affect emission intensity | mdpi.com |
Mechanistic Insights into this compound Synthetic Pathways
The Wittig reaction is a primary and reliable method for synthesizing this compound from 9-anthraldehyde and a benzyltriphenylphosphonium ylide. wpmucdn.comyoutube.com This reaction is valued for its high regioselectivity, often yielding the trans isomer as the predominant product. missouri.eduwpmucdn.com
Ylide Formation and Oxaphosphetane Intermediate Dynamics
The mechanism of the Wittig reaction commences with the formation of a phosphorus ylide. youtube.comudel.edu This is typically achieved by deprotonating a phosphonium (B103445) salt, such as benzyltriphenylphosphonium chloride, with a base. wpmucdn.comudel.edu While strong bases like n-butyllithium are often used, for the synthesis of this compound, a concentrated solution of sodium hydroxide (B78521) can be employed due to the increased acidity of the benzylic protons. wpmucdn.commissouri.edu The resulting ylide is a resonance-stabilized species with a nucleophilic carbanion. youtube.com
The nucleophilic carbon of the ylide then attacks the carbonyl carbon of 9-anthraldehyde. wpmucdn.comyoutube.com The subsequent steps of the mechanism have been a subject of discussion, with debate over a one-step concerted process versus a two-step process involving a betaine (B1666868) intermediate. missouri.edu The prevailing understanding involves the formation of a four-membered ring intermediate called an oxaphosphetane. wpmucdn.comyoutube.commissouri.edu This intermediate is generally unstable at room temperature and spontaneously decomposes to form the alkene (this compound) and triphenylphosphine oxide. wpmucdn.commissouri.edu The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is a significant driving force for this decomposition. missouri.edu The stereochemistry of the final alkene is determined during the formation of the oxaphosphetane intermediate. wpmucdn.com
Influence of Reaction Conditions on Isomeric Purity and Yield
The Wittig reaction for synthesizing styrylanthracene derivatives can produce a mixture of E and Z isomers. rsc.org However, in the case of this compound synthesis from 9-anthraldehyde, the trans isomer is predominantly formed. wpmucdn.comwpmucdn.com This high stereoselectivity is a key advantage of the Wittig reaction. wpmucdn.com The use of stabilized ylides generally favors the formation of the E-alkene. mdpi.com
The reaction conditions can be optimized to maximize the yield and isomeric ratio. For example, performing the Wittig reaction in N,N-dimethylformamide (DMF) as a solvent allows for the precipitation of the product by adding a mixture of 1-propanol (B7761284) and water, simplifying the workup process. udel.eduresearchgate.net The temperature of the reaction also plays a role; while some Wittig reactions are carried out at low temperatures to control stereoselectivity, the synthesis of this compound can proceed at room temperature or with gentle heating. udel.eduresearchgate.net One study noted that the yield and isomeric ratio are dependent on the temperature, with a higher E/Z ratio obtained under reflux conditions compared to room temperature. rsc.org
The following table outlines the impact of different reaction parameters on the synthesis of this compound:
| Reaction Parameter | Influence on Yield and Purity | Reference(s) |
| Base | Milder bases like NaOH can be used due to the stabilized ylide. | wpmucdn.commissouri.edu |
| Solvent | DMF can facilitate a simpler product isolation. | udel.eduresearchgate.net |
| Temperature | Can affect both the reaction yield and the E/Z isomeric ratio. | rsc.orgresearchgate.net |
| Ylide Substituents | The nature of the ylide (stabilized vs. non-stabilized) influences stereoselectivity. | mdpi.com |
Comprehensive Analysis of Photophysical Properties and Excited State Dynamics of Trans 9 Styrylanthracene
Electronic Absorption and Emission Spectroscopic Characteristics
UV-Visible Absorption Profiles and Electronic Transitions (S0 → S1, S0 → S2)
The electronic absorption spectrum of trans-9-styrylanthracene is characterized by strong absorption in the ultraviolet-visible region, arising from π-π* electronic transitions within the conjugated system. The absorption profile typically displays structured bands, which are influenced by the solvent environment. In non-polar solvents such as methylcyclohexane (B89554) and hexane, the absorption spectrum of this compound and its derivatives exhibits well-defined vibronic structures. For instance, in methylcyclohexane, trans-9-(4-nitrostyryl)anthracene shows a structured absorption spectrum with a maximum around 390 nm. researchgate.net Similarly, in hexane, the absorption maximum of the 1La band for 9,10-bis(diisopropylsilyl)anthracene, a related compound, is observed at 399 nm. nih.gov
The primary electronic transitions observed are the S0 → S1 and S0 → S2 transitions. The S0 → S1 transition corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Picosecond absorption measurements have been instrumental in identifying a short-lived transient absorption in the 400-750 nm range, which is assigned to the S2 state. acs.org This transient is produced monophotonically within the laser pulse, and at longer delay times, it is replaced by the S1 → Sn absorption. acs.org
The solvent can influence the position of the absorption maxima. For this compound, the absorption maxima in various solvents typically range from 385 nm to 395 nm. nih.gov A slight red-shift to 395 nm and the appearance of a more pronounced shoulder at longer wavelengths have been noted in water. nih.gov Theoretical calculations on related anthracene (B1667546) derivatives suggest that structural changes upon excitation, such as the shortening of certain C-C bonds and the Si-C bonds in silylated anthracenes, are due to the electron transition from a bonding or non-bonding π orbital in the HOMO to an antibonding π* orbital in the LUMO. nih.gov
Fluorescence Emission Spectra and Solvatochromic Effects
This compound and its derivatives are known for their fluorescent properties. guidechem.com The fluorescence emission spectra are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In general, as the solvent polarity increases, a red-shift (bathochromic shift) in the emission maximum is observed.
For the parent this compound, the emission maxima in different solvents range from 470 nm to 475 nm. nih.gov However, in a highly polar solvent like water, a significant red-shift to 515 nm is observed. nih.gov The emission intensity is also affected by the solvent, with the strongest emission often occurring in non-polar, hydrophobic solvents like toluene (B28343) and the weakest in polar solvents like methanol (B129727) and water. nih.gov
The solvatochromic behavior is more pronounced in derivatives with strong electron-donating or electron-withdrawing groups, which can lead to the formation of a twisted intramolecular charge transfer (TICT) state in the excited state. For example, a 4-nitro substituted this compound derivative exhibits a substantial red-shift of 84 nm in its emission spectrum as solvent polarity increases, while a cyano analogue shows a smaller red-shift of 18 nm. nih.gov This difference is attributed to the stronger charge transfer character in the nitro derivative. In contrast, derivatives without strong push-pull character, like the unsubstituted this compound, are almost inert to changes in solvent polarity in terms of their emission wavelength, with the exception of the red-shift observed in water which is attributed to intermolecular interactions in nanoaggregates. nih.gov
The following table summarizes the solvatochromic data for this compound in various solvents:
| Solvent | Absorption Maxima (nm) | Emission Maxima (nm) |
| Toluene | ~385-395 | ~470-475 |
| Ethyl Acetate | ~385-395 | ~470-475 |
| Dichloromethane | ~385-395 | ~470-475 |
| Methanol | ~385-395 | ~470-475 |
| Water | 395 | 515 |
Data compiled from various sources. nih.gov
Aggregation-Induced Emission (AIE) Phenomena and Underlying Mechanisms
Many derivatives of this compound exhibit aggregation-induced emission (AIE), a phenomenon where the compound is non-emissive or weakly emissive in solution but becomes highly fluorescent upon aggregation in the solid state or in poor solvents. researchgate.netmagtech.com.cnmdpi.com The most widely accepted mechanism for AIE is the restriction of intramolecular motion (RIM). mdpi.comresearchgate.net
In dilute solutions, the molecules are free to undergo intramolecular rotations and vibrations, particularly the torsional motion between the anthracene core and the vinylene moiety. researchgate.netpolymer.cn These non-radiative decay pathways effectively quench the fluorescence, leading to low emission quantum yields. However, in the aggregated state, these intramolecular motions are physically restricted due to intermolecular interactions and tight molecular packing. researchgate.netpolymer.cn This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively through fluorescence, resulting in a significant enhancement of the emission intensity. researchgate.net The twisted conformation of these molecules in the ground state, which becomes more planar upon excitation, plays a crucial role in this process. researchgate.net
The efficiency of emission in the aggregated state is highly dependent on the specific molecular packing and intermolecular interactions. The formation of different crystalline polymorphs can lead to distinct photophysical properties, including different emission colors and quantum yields. rhhz.net
In the crystalline state of AIE-active distyrylanthracene derivatives, molecules often adopt a non-planar conformation. polymer.cn Intermolecular interactions, such as C-H/π hydrogen bonds, further rigidify the molecular structure and restrict intramolecular motions like the twisting of the double bond and the terminal phenyl ring. polymer.cn The enhanced fluorescence in the aggregated state originates from the optically allowed S1–S0 transition, coupled with the suppression of non-radiative deactivation through this molecular stacking. researchgate.net
The specific arrangement of molecules in the aggregate, such as the formation of J-aggregates or H-aggregates, can also influence the emission characteristics. rhhz.net For instance, the presence of long alkyl chains on the periphery of the molecule can hinder tight intermolecular stacking, leading to a blue-shift in the emission compared to derivatives with shorter chains. rsc.org Conversely, strong intermolecular π-π stacking can lead to red-shifted emission. The study of different crystalline forms and their corresponding fluorescence properties provides valuable insights into how molecular packing can be engineered to tune the solid-state emission of these materials.
Excited State Relaxation Pathways and Kinetics
The excited state of this compound and its analogs can undergo several relaxation processes, including fluorescence, intersystem crossing to the triplet state, and photoisomerization. Picosecond absorption studies have revealed the involvement of upper excited singlet states (Sn, n > 1) in the relaxation dynamics.
Upon photoexcitation, a short-lived transient assigned to the S2 state is formed. acs.orgresearchgate.net This S2 state can decay through internal conversion to the S1 state. However, evidence suggests that S2 → S1 internal conversion is not the sole decay pathway. acs.orgresearchgate.net For this compound, it has been shown that both the S1 and S2 states are involved in intersystem crossing to the triplet manifold. acs.orgresearchgate.net The S2 state may also be involved in the trans → perp (perpendicular) decay process, which is a precursor to trans → cis isomerization. acs.org
The fluorescence lifetime (τL) of the S1 state is typically in the nanosecond range. acs.org In addition to fluorescence, the S1 state can undergo non-radiative decay, including isomerization. The trans → cis photoisomerization can proceed through both the singlet and triplet manifolds. researchgate.net The relative contribution of each pathway can be influenced by factors such as solvent polarity and temperature. researchgate.net For some derivatives, an intramolecular charge transfer (ICT) excited state can contribute to the photoisomerization process. researchgate.net
The kinetics of these relaxation processes are competitive. For example, the rate of intersystem crossing is influenced by the presence of heavy atoms or heteroatoms in the molecular structure, which can enhance spin-orbit coupling. ias.ac.in The presence of polycondensed rings, as in the anthracene moiety, generally leads to a decrease in the quantum yield of photoisomerization due to an increased energy barrier for twisting around the double bond in the excited state. ias.ac.in
Singlet Excited States (S1 and S2) Decay Processes
Internal Conversion Pathways (S2 → S1)
Studies utilizing picosecond absorption measurements have successfully identified a short-lived transient absorption in this compound (9-StAn) across a broad wavelength range (400–750 nm). acs.org This transient, produced within the laser pulse, has been assigned to the second excited singlet state (S2). acs.org The primary decay mechanism for this S2 state is internal conversion to the first excited singlet state (S1). acs.org
However, research suggests that the S2 → S1 internal conversion is not the sole deactivation pathway for the upper excited state. acs.org Temperature-dependent studies of both picosecond and nanosecond transient absorptions indicate that the S2 state has other competing decay channels. acs.org Specifically, for this compound, it has been demonstrated that the S2 state is directly involved in the intersystem crossing process to the triplet manifold, a pathway that competes with internal conversion to S1. acs.org
Fluorescence Quantum Yields and Radiative Rate Constants
The fluorescence quantum yield (ΦF) of this compound is a measure of the efficiency of the radiative decay process from the S1 state. This property is sensitive to the molecular environment, particularly the polarity of the solvent. In non-polar solvents like methylcyclohexane and n-hexane, this compound exhibits significant fluorescence. rsc.orgresearchgate.net The radiative rate constant (kF), which is the intrinsic rate of photon emission, remains relatively consistent in different environments. ias.ac.in
The photophysical behavior of the lowest singlet excited state (S1) has been investigated through steady-state and pulsed techniques, with measurements of fluorescence quantum yields (ΦF) and lifetimes (τF) in various solvents. rsc.orgresearchgate.net For instance, in DMSO, the absolute quantum yield has been measured to be 0.60. nih.gov The introduction of electron-donating or -accepting substituents can markedly alter the S1 decay parameters, often leading to states with charge-transfer character that are more sensitive to solvent polarity. rsc.orgresearchgate.net
| Solvent | ΦF | kF (x 108 s-1) | Temperature | Reference |
|---|---|---|---|---|
| Methylcyclohexane (MCH) | 0.64 | - | Room Temp. | ias.ac.in |
| Acetonitrile | 0.45 | 0.45 | Room Temp. | rsc.orgresearchgate.net |
| n-Hexane | 0.64 | 0.43 | Room Temp. | researchgate.net |
| MCH/3MP | 0.95 | - | 77 K | ias.ac.in |
| DMSO | 0.60 | - | Room Temp. | nih.gov |
Fluorescence Lifetimes in Various Environments
The fluorescence lifetime (τF) of this compound, which represents the average time the molecule spends in the S1 excited state before returning to the ground state, has been measured in different solvents. rsc.orgresearchgate.net Similar to the quantum yield, the lifetime is influenced by the solvent environment. In non-polar solvents, the lifetimes are generally longer, consistent with higher fluorescence quantum yields. ias.ac.in The similarity in the trend between quantum yields and lifetimes across different solvents indicates that the radiative rate constant is largely unaffected, and the changes are primarily due to variations in non-radiative decay pathways. ias.ac.in
| Solvent | τF (ns) | Temperature | Reference |
|---|---|---|---|
| Methylcyclohexane (MCH) | 15.0 | Room Temp. | ias.ac.in |
| Acetonitrile | 10.0 | Room Temp. | rsc.org |
| MCH/3MP | 18.5 | 77 K | ias.ac.in |
Triplet Excited States (T1) Formation and Characteristics
The triplet excited state (T1) plays a crucial role in the photochemistry of many aromatic compounds, although its population can be less efficient than singlet state processes.
Intersystem Crossing (ISC) Mechanisms from Singlet States
Intersystem crossing (ISC) is a non-radiative process involving a change in spin multiplicity, from a singlet state (S) to a triplet state (T). For this compound, ISC is a significant deactivation pathway for the excited singlet states. researchgate.net Uniquely, evidence suggests that ISC does not occur exclusively from the lowest excited singlet state (S1). acs.org Studies have shown that both the S1 and the upper S2 excited states are involved in the singlet-triplet intersystem crossing. acs.org This dual-pathway mechanism highlights the complex competition between internal conversion, fluorescence, and intersystem crossing in the deactivation of the excited states of this molecule. The introduction of a heavy atom, for example by substituting with a thiophene (B33073) ring, is known to favor spin-orbit coupling and increase the rate of intersystem crossing to the triplet manifold in similar stilbenoid systems. ias.ac.in
Triplet Quantum Yields and Lifetimes
The efficiency of triplet state formation is quantified by the triplet quantum yield (ΦT). For this compound, the triplet quantum yield is substantial, indicating that ISC is a competitive decay channel. rsc.orgias.ac.in The lifetime of the triplet state (τT) is significantly longer than the singlet state lifetime, often on the microsecond scale, due to the spin-forbidden nature of the T1 → S0 transition. ias.ac.in The triplet state properties, like their singlet counterparts, are influenced by the solvent.
| Solvent | ΦT | τT (µs) | Reference |
|---|---|---|---|
| Methylcyclohexane (MCH) | 0.35 | 45 | rsc.orgias.ac.in |
| Acetonitrile | 0.55 | 50 | rsc.org |
Non-Radiative Decay Mechanisms
The structure of this compound, which features an anthracene moiety and a phenyl group linked by an ethylenic bridge, is not perfectly planar. Steric hindrance between the substituent at the 9-position of the anthracene core and the vinyl proton leads to a twisted conformation in the ground state. researchgate.net X-ray diffraction analyses of similar sterically hindered molecules, such as (E)-1,2-di(9-anthryl)ethene, have shown significant twisting, with the angle between the anthracene plane and the ethene plane being approximately 55.1°. researchgate.net This inherent non-planarity is a key factor in its photophysics.
Upon photoexcitation to the lowest excited singlet state (S₁), the molecule can dissipate energy through torsional motion, or twisting, around the quasi-single bonds of the ethylenic bridge. This intramolecular rotation serves as a dominant non-radiative decay channel. researchgate.net The efficiency of this process is related to the height of the torsional energy barrier in the excited state. Theoretical semiempirical MO calculations indicate that the lowest excited singlet (S₁) and triplet (T₁) states of trans-styrylanthracenes possess a significant energy barrier to twisting from the trans to the cis conformation. researchgate.net This barrier is responsible for the observation that this compound is relatively fluorescent and does not efficiently photoisomerize to its cis counterpart. researchgate.net The presence of large, condensed aromatic rings, like anthracene, generally leads to an increase in this torsional energy barrier compared to simpler stilbene-like molecules. ias.ac.in However, the barrier can be influenced by the solvent environment, with polar solvents tending to reduce it. ias.ac.in
The restriction of this intramolecular torsion is a key principle behind the phenomenon of aggregation-induced emission (AIE). In dilute solutions, the free rotation of the molecular components provides an efficient non-radiative pathway, leading to weak fluorescence. researchgate.net In the aggregated or solid state, these torsional motions are physically hindered by intermolecular interactions, which blocks the non-radiative decay channel and forces the excited state to decay radiatively, resulting in strong fluorescence emission. researchgate.net
Vibronic coupling refers to the interaction between electronic and nuclear (vibrational) motions within a molecule. nih.gov This coupling is a fundamental mechanism that can facilitate non-radiative transitions, such as internal conversion (IC), where a molecule transitions from a higher to a lower electronic state of the same multiplicity (e.g., S₁ → S₀) without emitting a photon.
In stilbene-like molecules, particularly hetero-analogues, the presence of low-lying n,π* states can play a significant deactivating role through vibronic coupling. ias.ac.in The interaction between the excited singlet state (S₁) and the ground state (S₀), mediated by specific vibrational modes, can efficiently promote internal conversion. ias.ac.in While this compound itself does not have n,π* states, the principle of vibronic coupling remains a critical factor in its non-radiative decay. The coupling of the π,π* excited state with various vibrational modes, especially low-frequency torsional modes, can enhance the rate of internal conversion to the ground state. The efficiency of this process is dependent on the energy gap between the involved electronic states and the strength of the coupling, which is determined by molecular symmetry and the nature of the vibrational modes. fiveable.me
Photoinduced Electron Transfer (PET) and Charge Separation Processes
When this compound in its excited state interacts with suitable electron-donating or electron-accepting molecules, photoinduced electron transfer (PET) can occur. This process leads to fluorescence quenching and the formation of new transient species.
The fluorescence of this compound and its derivatives is efficiently quenched by both electron donors and acceptors. rsc.orgacs.org This quenching occurs when the excited state of the styrylanthracene molecule transfers an electron to an acceptor or accepts an electron from a donor, providing a de-excitation pathway that competes with fluorescence.
Studies have shown that electron donors such as N,N-Diethylaniline (DEA) and 4-bromo-N,N-dimethylaniline effectively quench the fluorescence of this compound. rsc.orgrsc.org Similarly, electron acceptors like 1,4-dicyanobenzene (DCNB) also lead to significant fluorescence quenching. acs.orgrsc.org For the derivative (E)-9-(4-nitrostyryl)anthracene, the quenching by DEA in a non-polar solvent like methylcyclohexane was found to be a diffusion-controlled process. ias.ac.inresearchgate.net
| Fluorophore | Quencher | Solvent | Bimolecular Quenching Constant (kq) (M-1s-1) |
|---|---|---|---|
| (E)-9-(4-nitrostyryl)anthracene | N,N-diethylaniline (DEA) | Methylcyclohexane | 1.5 x 1010 |
In non-polar solvents, the interaction between an excited-state molecule and a ground-state electron donor or acceptor can lead to the formation of an excited-state complex, known as an exciplex. This exciplex is a distinct chemical species with its own characteristic emission spectrum, which is typically broad, structureless, and red-shifted compared to the fluorescence of the parent molecule.
For this compound, interaction with the electron donor N,N-Diethylaniline (DEA) in non-polar solvents results in the formation of an exciplex. rsc.org These exciplexes have been characterized by their unique fluorescence spectra and lifetime measurements. rsc.org However, in more polar solvents like acetonitrile, the exciplex is often destabilized and can dissociate into free radical ions. rsc.orgrsc.org
Interestingly, for derivatives such as (E)-9-(4-nitrostyryl)anthracene, which has a strong electron-withdrawing nitro group, no exciplex formation was observed upon interaction with DEA in methylcyclohexane. ias.ac.inresearchgate.net This suggests that the electronic properties of the styrylanthracene core heavily influence the stability and formation of exciplexes. The dissociation of an exciplex is a dynamic process that competes with its radiative and non-radiative decay, and its rate is highly dependent on solvent polarity and temperature. aps.org
In polar solvents such as acetonitrile, the primary outcome of photoinduced electron transfer is often the generation of solvent-separated radical ions rather than the formation of a stable exciplex. rsc.orgrsc.org When this compound is excited in the presence of an electron acceptor like 1,4-dicyanobenzene, its radical cation (StAn˙⁺) is formed. rsc.orgrsc.org Conversely, when quenched by an electron donor like DEA in a polar solvent, the radical anion (StAn˙⁻) is produced. rsc.org
These transient radical ion species have been successfully identified and characterized using nanosecond laser flash photolysis. rsc.orgrsc.orgresearchgate.net This technique allows for the observation of their transient absorption spectra, which provides a unique fingerprint for each species. Furthermore, their decay kinetics and formation quantum yields can be determined. For instance, the radical ions of this compound derivatives have been characterized by their absorption maxima, molar absorption coefficients, and half-lives. rsc.org
The study of a derivative, (E)-9-(4-nitrostyryl)anthracene, revealed that the presence of the extended π-conjugated system allows for efficient charge delocalization. ias.ac.in This delocalization stabilizes the resulting radical anion, leading to the generation of long-lived charge-separated states. The rate of back electron transfer—the process where the radical ions recombine to reform the ground-state molecules—was found to be significantly slower for this derivative compared to the anthracene/DEA system, highlighting how molecular design can be used to prolong the lifetime of charge-separated species. ias.ac.inresearchgate.net
Back Electron Transfer (BET) Kinetics
Back electron transfer (BET) is a crucial process that governs the lifetime of charge-separated states in photoinduced electron transfer (PET) reactions. In the context of donor-acceptor systems involving this compound derivatives, BET kinetics determine the efficiency of generating long-lived charge-separated species, which are highly desirable for applications in solar energy conversion and photocatalysis. researchgate.net
Studies on the photoinduced electron transfer between (E)-9-(4-nitrostyryl)anthracene (An-NO2), a derivative of this compound, and N,N-diethylaniline (DEA) in a non-polar solvent like methylcyclohexane (MCH) have provided significant insights into BET kinetics. researchgate.netias.ac.in In this system, the anthracene moiety acts as the primary chromophore, and the nitro group serves as an electron acceptor, while DEA is the electron donor. ias.ac.in Upon photoexcitation, an electron is transferred from DEA to the excited An-NO2, forming a radical ion pair. The subsequent back electron transfer from the An-NO2 radical anion to the DEA radical cation returns the system to its ground state.
Nanosecond laser flash photolysis experiments have been employed to monitor the transient radical ions and determine the rate constant of back electron transfer (kBET). ias.ac.in The decay of the transient absorption signal corresponding to the radical ions provides the lifetime of the charge-separated state (τradical), from which kBET can be calculated using the formula kBET = 1/τradical. ias.ac.in
A key finding is that the rate of back electron transfer is significantly slower in systems with extended π-conjugation compared to simpler aromatic systems. For instance, the kBET for the An-NO2/DEA pair was found to be approximately two orders of magnitude smaller than that for the anthracene/DEA system. researchgate.netias.ac.in This retardation of BET is attributed to the extensive delocalization of the negative charge over the entire π-conjugated framework of the An-NO2 radical anion, which reduces the electronic coupling between the donor and acceptor radical ions. researchgate.net The generation of such long-lived charge-separated states is a primary goal in the design of artificial photosynthetic systems. researchgate.net
| System | Solvent | kBET (s-1) | Lifetime of Charge-Separated State (τradical) (μs) | Reference |
| (E)-9-(4-nitrostyryl)anthracene/N,N-diethylaniline | Methylcyclohexane | ~3.8 x 105 | ~2.6 | researchgate.net |
| Anthracene/N,N-diethylaniline | Methylcyclohexane | ~2.5 x 107 | ~0.04 | researchgate.net |
Intermolecular and Intramolecular Energy Transfer Processes
Energy transfer processes are fundamental to the photophysical behavior of this compound and its derivatives, influencing their fluorescence properties and photochemical reactivity. These processes can occur between molecules (intermolecular) or within different parts of the same molecule (intramolecular).
Triplet-Triplet Annihilation in Solution and Solid State
Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state and one in the ground state. nih.gov This process is a mechanism for photon upconversion, where lower-energy photons are converted into higher-energy light. rsc.org The efficiency of TTA is highly dependent on the distance between the interacting triplet states, typically requiring close proximity, and proceeds via a short-range Dexter-type energy transfer mechanism. rsc.orglibretexts.org
In derivatives of anthracene, such as 9,10-diphenylanthracene (B110198) (DPA), TTA has been observed in both solution and the solid crystalline state. nih.govubc.ca In solution, the process is often diffusion-controlled, relying on the collision of two triplet-excited molecules. i-aps.org The efficiency of TTA can be influenced by the solvent, with studies on DPA variants showing different TTA transfer rates in toluene versus tetrahydrofuran (B95107) (THF). ubc.ca This difference is partly attributed to the solvent's effect on the lifetime of the sensitizer (B1316253) triplet state. ubc.ca
In the solid state, the fixed arrangement of molecules in a crystal lattice can either facilitate or hinder TTA. For efficient TTA to occur, the crystal packing must allow for sufficient orbital overlap between neighboring molecules. rsc.org In crystalline 9,10-diphenylanthracene, delayed fluorescence resulting from TTA has been confirmed through magnetic field-dependent fluorescence measurements. nih.gov The formation of exchange-coupled triplet pairs is a key intermediate in this process. nih.gov The solid-state environment of materials like metal-organic frameworks (MOFs) can be engineered to arrange chromophores in a way that promotes efficient triplet energy migration and subsequent TTA. rsc.orgresearchgate.net
Förster and Dexter Energy Transfer Mechanisms in Hybrid Systems
In hybrid systems, where this compound or related chromophores are combined with other materials like nanoparticles, polymers, or inorganic complexes, both Förster and Dexter energy transfer mechanisms can play a role.
Förster Resonance Energy Transfer (FRET) is a long-range, non-radiative energy transfer process that occurs through dipole-dipole coupling between a donor and an acceptor. libretexts.org Its efficiency is strongly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the inverse sixth power of the distance between them. miami.edu
Dexter Energy Transfer , on the other hand, is a short-range, electron exchange mechanism that requires the wavefunctions of the donor and acceptor to overlap. libretexts.org It is effective over very short distances, typically less than 10 Ångstroms. libretexts.org This mechanism is responsible for triplet-triplet energy transfer. libretexts.orgmiami.edu
The choice between Förster and Dexter mechanisms in a hybrid system depends on several factors, including the distance between the donor and acceptor, their relative orientations, and the spin states of the excited states involved. In some lanthanide complexes, for example, it has been found that both Förster and Dexter pathways can coexist, with energy transfer occurring from the singlet excited state of an organic ligand (antenna) to the metal ion. chemrxiv.org The weak electronic interaction through a phosphine-oxide bridge in one such europium complex allowed for a Förster pathway from the ligand's S1 state, in addition to the more conventional Dexter-type transfer from the triplet state. chemrxiv.org
Sequential Energy Transfer in Multi-Chromophoric Systems
In systems containing multiple chromophores, a cascade of energy transfer events, known as sequential energy transfer, can occur. This process is inspired by natural photosynthetic systems, where energy is efficiently funneled from a large array of light-harvesting chromophores to a reaction center. nih.gov
Artificial multi-chromophoric systems, such as dendrimers or supramolecular copolymers, have been designed to mimic this process. nih.govtarjomeplus.com In these systems, chromophores are arranged in a specific spatial and energetic order to direct the flow of excitation energy. Typically, an initial donor absorbs a photon and transfers its energy to a nearby acceptor with a lower-energy excited state. This acceptor then acts as a donor to a subsequent acceptor with an even lower-energy excited state.
Photochemical Reactivity and Transformation Mechanisms of Trans 9 Styrylanthracene
Photoisomerization Pathways (trans-to-cis and cis-to-trans)
The photoisomerization of trans-9-styrylanthracene involves the conversion between its trans and cis geometric isomers upon absorption of light. This process is a fundamental photoreaction that has been the subject of detailed mechanistic studies.
The photoisomerization of 9-styrylanthracene can proceed through both singlet and triplet excited states, with the dominant pathway often depending on the specific isomer and reaction conditions. For the trans isomer, the involvement of the triplet state is a key feature. Upon excitation, this compound can undergo intersystem crossing from the initially formed singlet excited state (S1) to the triplet excited state (T1). The triplet state of the trans isomer is highly activated for twisting around the central double bond. ias.ac.in This twisting leads to a perpendicular intermediate which can then deactivate to either the cis or trans ground state. However, for 9-styrylanthracene, the isomerization is often described as "one-way," with the cis isomer readily converting to the trans isomer, while the reverse process is inefficient. ias.ac.inoup.com This is attributed to the high activation energies for the trans-to-cis isomerization in both the singlet and triplet excited states. ias.ac.in
In contrast, the cis isomer of styrylanthracene derivatives can isomerize through both singlet and triplet channels. researchgate.net Direct irradiation of cis-1-styrylanthracene, a positional isomer of 9-styrylanthracene, leads to cyclization from the singlet excited state, competing with a less efficient intersystem crossing to the triplet state, which then results in one-way isomerization to the trans form. oup.com Triplet sensitization, on the other hand, exclusively promotes the adiabatic cis to trans isomerization. oup.com The triplet mechanism is often characterized by a "quantum chain" process, where the excited triplet of one molecule can induce the isomerization of another ground-state molecule, leading to quantum yields greater than unity. oup.com
The nature of the lowest excited state, whether it is more "stilbenic" or "aromatic" in character, also plays a crucial role. For instance, in styrylnaphthalenes, a naphthalene-like lowest excited state can reduce the rate of radiative decay and potentially open up a triplet pathway for isomerization. researchgate.net For 9-styrylanthracene, the large steric interactions and the aromatic nature of the lowest excited state contribute to its unique photochemical behavior. iupac.org
The efficiency of photoisomerization, quantified by the quantum yield (Φ), is highly dependent on the solvent and the wavelength of excitation. For this compound and its analogues, the quantum yield of trans-to-cis isomerization is generally low in non-polar solvents due to a significant energy barrier for twisting in the excited state. ias.ac.in However, the quantum yield can be influenced by solvent polarity. For some stilbene-like molecules, an increase in solvent polarity can reduce the torsional energy barrier, leading to an increase in the isomerization quantum yield. ias.ac.in
The table below presents data on the fluorescence and photoisomerization quantum yields for this compound and related compounds in different solvents.
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | trans-to-cis Isomerization Quantum Yield (Φt→c) |
| This compound | n-hexane | 0.68 | 0.00 |
| This compound | Methylcyclohexane (B89554)–isopentane | 0.70 | 0.04 (for cis→trans) |
| trans-1-Styrylnaphthalene | n-hexane | 0.12 | 0.48 |
| trans-2-Styrylnaphthalene | n-hexane | 0.55 | 0.11 |
Data compiled from various sources. researchgate.netresearchgate.net
Excitation wavelength can also play a role in the photochemical outcome. Wavelength-selective photocycloadditions have been reported for styryl-anthracene derivatives, suggesting that different excited states can be accessed depending on the energy of the incident light, which in turn can influence the competition between isomerization and other photochemical pathways. nih.gov
The photoisomerization of styrylanthracenes can exhibit a high degree of stereoselectivity, often favoring the formation of one isomer over the other. As mentioned earlier, many 2-anthrylethylenes undergo a "one-way" cis-to-trans isomerization. oup.com This stereoselectivity is a consequence of the potential energy surfaces of the excited states. The triplet potential energy surface often shows a clear energetic preference for decay to the trans isomer. oup.com
Upon direct excitation of certain 9-anthraceneacrylic esters, selective E-to-Z isomerization has been observed, leading to the formation of the thermodynamically less stable Z isomer with high selectivity (over 96%). researchgate.net Conversely, triplet-sensitized isomerization of the same compounds selectively produces the E-isomer in over 98% yield. researchgate.net This demonstrates that the choice of excitation method (direct vs. sensitized) can provide significant stereoselective control over the isomerization process.
Photocyclization Reactions
In addition to photoisomerization, this compound and its isomers can undergo photocyclization reactions, leading to the formation of new ring structures.
Intramolecular [4+4] cycloaddition is a characteristic photochemical reaction of anthracenes linked to another π-system. wikipedia.org In the case of styrylanthracenes, this can involve the cycloaddition between the anthracene (B1667546) moiety and the styryl double bond. The mechanism is believed to proceed through the excitation of the anthracene system to its first excited singlet state, which then interacts with the ground-state styryl group to form an exciplex that collapses to the cycloadduct. wikipedia.org While intermolecular [4+4] photodimerization of anthracene is a well-known process, intramolecular versions offer a pathway to complex polycyclic structures. wikipedia.org Some styryl-anthracene derivatives have been shown to undergo wavelength-selective photocycloadditions, with different types of cycloadditions ([2+2] or [2+4]) being favored at different excitation wavelengths. nih.gov
A key aspect of the photochemistry of styrylanthracenes is the competition between photocyclization and photoisomerization. nih.gov For cis-isomers of styrylarenes, cyclization to a dihydrophenanthrene-type product is often a major pathway that competes with cis-to-trans isomerization. oup.comnih.gov For cis-1-styrylanthracene, direct irradiation leads predominantly to cyclization from the singlet excited state, with a quantum yield of 0.44 in a non-polar solvent mixture. researchgate.net This cyclization competes with a much less efficient intersystem crossing to the triplet state, which leads to isomerization. oup.comresearchgate.net
Photoionization Processes
Quantum Yields of Photoionization and Radical Cation Formation
The photoionization of this compound (StAn) represents a key photochemical transformation pathway, particularly in polar solvent environments. This process involves the ejection of an electron from the molecule upon absorption of light, leading to the formation of the corresponding radical cation (StAn˙⁺).
Research conducted through steady-state and pulsed techniques has demonstrated that in the polar solvent acetonitrile, this compound and its derivatives undergo photoionization to produce the radical cation. rsc.org However, the quantum yield for this direct photoionization process (ϕPI) is generally observed to be low. rsc.orgresearchgate.net
The efficiency of radical cation formation can be significantly influenced by the presence of other chemical species. The concentration of the this compound radical cation (StAn˙⁺) is notably enhanced through two primary mechanisms:
Addition of an Electron Acceptor: Introducing an electron acceptor, such as 1,4-dicyanobenzene, facilitates the electron transfer process, thereby increasing the yield of StAn˙⁺. rsc.orgresearchgate.net
Sensitized Electron Transfer: The formation of StAn˙⁺ can be sensitized using systems like chloranil (B122849) or a dicyanoanthracene–biphenyl (DCA–Bp) mixture, which promote the electron-transfer process. rsc.orgresearchgate.net
Conversely, in the presence of an electron donor like N,N-Diethylaniline (DEA) in acetonitrile, the quenching of the StAn excited state leads to the formation of the radical anion (StAn˙⁻) instead of the cation. rsc.orgresearchgate.net The radical ions of styrylanthracene derivatives, both cations and anions, have been characterized by their absorption spectra, molar absorption coefficients, and formation quantum yields. rsc.org
The table below summarizes the photoionization behavior of this compound under various conditions in acetonitrile.
| Condition | Primary Process | Product(s) | Quantum Yield (ϕPI) | Reference |
| Direct Excitation | Photoionization | StAn˙⁺ | Low | rsc.orgresearchgate.net |
| With Electron Acceptor (e.g., 1,4-dicyanobenzene) | Enhanced Photoinduced Electron Transfer | Increased concentration of StAn˙⁺ | - | rsc.orgresearchgate.net |
| With Sensitizer (B1316253) (e.g., Chloranil) | Sensitized Electron Transfer | Increased concentration of StAn˙⁺ | - | rsc.orgresearchgate.net |
| With Electron Donor (e.g., N,N-Diethylaniline) | Quenching / Electron Transfer | StAn˙⁻ | - | rsc.orgresearchgate.net |
Theoretical and Computational Investigations of Trans 9 Styrylanthracene Electronic Structure and Dynamics
Density Functional Theory (DFT) for Ground State Geometric and Electronic Properties
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the ground-state properties of trans-9-styrylanthracene. These calculations offer insights into its stable conformation and the distribution of its frontier molecular orbitals.
Computational studies using DFT have been employed to determine the optimized molecular structure of this compound and its derivatives. mdpi.com A key structural feature is the dihedral angle between the anthracene (B1667546) ring and the central carbon-carbon double bond of the styryl group. For a series of 9-vinylanthracene (B1293765) derivatives, these dihedral angles were calculated to be in the range of 44.8 to 50.4 degrees. mdpi.com This significant twist from planarity is attributed to the steric hindrance between the vinyl group and the bulky anthracene core. researchgate.net This non-planar conformation plays a crucial role in the photophysical properties, including the phenomenon of aggregation-induced emission (AIE), where restricted intramolecular torsion in the aggregated state leads to enhanced fluorescence. researchgate.netrsc.org
The table below presents conceptual data on the torsional angles of this compound, which are crucial for understanding its molecular conformation.
| Parameter | Value (degrees) | Significance |
| Torsional Angle (Anthracene-Vinyl) | 45-55 | Indicates significant twisting from planarity, impacting conjugation and electronic properties. |
| Torsional Angle (Vinyl-Phenyl) | 10-20 | Shows a greater degree of planarity, allowing for effective conjugation across the styryl moiety. |
Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is essential for understanding the electronic transitions and reactivity of a molecule. youtube.comresearchgate.net In this compound, DFT calculations show that the HOMO is predominantly localized on the electron-rich anthracene moiety, while the LUMO is distributed across the styryl portion of the molecule. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's absorption and emission properties. researchgate.netnih.gov For instance, the introduction of electron-donating or electron-withdrawing substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the HOMO-LUMO gap and, consequently, the photophysical properties. nih.gov
Below is a table of conceptual data illustrating the Frontier Molecular Orbital (HOMO-LUMO) analysis of this compound.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -5.4 to -5.8 | Primarily localized on the anthracene core, indicating its electron-donating nature. |
| LUMO Energy | -2.3 to -2.7 | Distributed over the styryl group, representing its electron-accepting character. |
| HOMO-LUMO Gap | 2.7 to 3.5 | Determines the energy of the lowest electronic transition and influences the color and photophysical properties. |
Excited State Computational Methodologies
To understand the behavior of this compound upon photoexcitation, more advanced computational methods are required. These techniques allow for the prediction of spectroscopic properties and the exploration of excited-state dynamics.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their electronic absorption and emission spectra. researchgate.net TD-DFT calculations can accurately predict the absorption and emission wavelengths of this compound and its derivatives, which are often in good agreement with experimental data. researchgate.net This method is also instrumental in assigning the character of electronic transitions, such as π-π* or intramolecular charge transfer (ICT) transitions. For example, in derivatives with donor-acceptor character, TD-DFT can elucidate the nature of the charge transfer upon excitation. rsc.org
The following table presents conceptual data from Time-Dependent Density Functional Theory (TD-DFT) for the spectroscopic prediction of this compound.
| Parameter | Calculated Value (nm) | Experimental Value (nm) | Significance |
| Absorption Maximum (λ_abs) | 380-410 | 385-420 | Corresponds to the S0 -> S1 transition, indicating the energy required for photoexcitation. |
| Emission Maximum (λ_em) | 450-500 | 460-510 | Represents the energy released upon relaxation from the S1 excited state, determining the fluorescence color. |
The photochemical reactivity of this compound, particularly its potential for trans-cis isomerization, is governed by the topology of its excited-state potential energy surfaces. Computational methods can be used to map these surfaces and calculate the energy barriers associated with torsional motion around the ethylenic double bond. koreascience.kr For the parent this compound, the energy barrier for twisting in the excited state is generally high due to the extensive localization of the excitation energy on the anthracene moiety. koreascience.kr However, the introduction of polar substituents can lower this barrier, especially in polar solvents, by stabilizing a twisted intramolecular charge transfer (TICT) state, thereby facilitating photoisomerization. koreascience.kr
The table below provides conceptual data on the calculated potential energy surfaces and energy barriers for the torsional motion of this compound.
| Parameter | Value (kcal/mol) | Description |
| Ground State Torsional Barrier | > 20 | High barrier prevents thermal isomerization at room temperature. |
| Excited State Torsional Barrier (S1) | 5-10 | Lower barrier in the excited state allows for photoisomerization upon absorption of light. |
| TICT State Stabilization Energy | 2-5 (in polar solvents) | Stabilization of a twisted intramolecular charge transfer state in polar environments facilitates isomerization. |
The presence of an intramolecular charge transfer (ICT) character in the excited states of this compound derivatives is a key determinant of their photophysical properties. rsc.org Computational modeling can quantify the degree of charge transfer upon excitation. This is often achieved by analyzing the changes in electron density distribution between the ground and excited states. The solvent polarity can have a significant impact on the stability of these ICT states, leading to solvatochromic shifts in the emission spectra. koreascience.kr In some derivatives, particularly those with strong electron-donating and electron-accepting groups, the excited state can have a significant charge-transfer character, which can lead to the formation of long-lived charge-separated states. researchgate.net These properties are crucial for applications in organic electronics and photovoltaics.
The following table presents conceptual data for the modeling of charge-transfer character in the excited states of this compound.
| Parameter | Value | Significance |
| Excited State Dipole Moment | 10-20 D | A large increase from the ground state dipole moment indicates significant charge separation upon excitation. |
| Charge Transferred (e) | 0.2-0.5 | Quantifies the amount of electron density that moves from the donor (anthracene) to the acceptor (styryl) moiety in the excited state. |
| Solvatochromic Shift (nm/unit polarity) | 5-15 | The magnitude of the red-shift in emission with increasing solvent polarity is a direct measure of the ICT character. |
Correlation of Theoretical Predictions with Experimental Photophysical and Photochemical Data
The synergy between theoretical modeling and experimental investigation is crucial for a comprehensive understanding of the photophysical and photochemical behavior of this compound and its derivatives. Computational studies, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide invaluable insights into the electronic structure and potential energy surfaces of these molecules in their ground and excited states. These theoretical predictions can then be correlated with experimental data obtained from techniques such as UV-vis absorption and fluorescence spectroscopy, laser flash photolysis, and quantum yield measurements. This integrated approach allows for a detailed interpretation of experimental observations and the validation of theoretical models.
Theoretical calculations have been instrumental in elucidating the nature of the excited states in styrylanthracene derivatives. For instance, in donor-acceptor substituted systems, computations can predict the degree of intramolecular charge transfer (ICT) in the excited state. acs.org This is often correlated with experimentally observed solvatochromism, where the fluorescence emission maximum shifts to longer wavelengths (red-shift) in more polar solvents. koreascience.kr The calculated differences in dipole moments between the ground and excited states can quantify the extent of charge redistribution upon photoexcitation, providing a theoretical basis for the observed solvent effects. acs.org
Furthermore, theoretical models can help to explain the efficiency of photochemical reactions such as trans-cis isomerization. By mapping the potential energy surfaces of the singlet and triplet excited states, researchers can identify the pathways and energy barriers for isomerization. For example, studies on related diarylethenes have shown that the presence of low-lying excited states of a naphthalene (B1677914) character can open up a triplet pathway for isomerization. researchgate.net In the case of this compound, experimental evidence has pointed towards an adiabatic cis to trans photoisomerization occurring on the S1 potential energy surface. i-aps.org Computational studies can complement these findings by detailing the specific conformational changes and electronic rearrangements that facilitate this process.
Elucidation of Excited State Mechanisms at the Atomic Level
At the atomic level, computational chemistry provides a powerful lens through which to view the intricate dance of electrons and nuclei that constitutes an excited state mechanism. For this compound and its analogs, theoretical investigations have been pivotal in unraveling the complexities of their photochemistry. Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent events, including fluorescence, intersystem crossing to a triplet state, and photoisomerization, are all governed by the topography of the excited-state potential energy surfaces.
One of the key photochemical processes for styryl-type molecules is trans-cis isomerization around the central ethylenic double bond. Theoretical calculations can map out the rotational coordinate of this bond in the excited state, identifying transition states and minimum energy pathways. For some diarylethenes, it has been proposed that internal rotation about the double bond leads to an avoided crossing between the first excited singlet state (S1) and a doubly excited state, facilitating internal conversion back to the ground state. iupac.org This process competes with fluorescence and can be influenced by steric and electronic factors. For instance, large aryl groups like anthracene can introduce significant steric hindrance, affecting the planarity of the molecule and the rates of isomerization and cyclization. researchgate.netiupac.org
The nature of the lowest excited state is also a critical factor. In many styrylanthracene derivatives, the lowest excited state is a π,π* state localized on the anthracene moiety. However, the introduction of substituents or changes in the solvent polarity can lead to the involvement of intramolecular charge transfer (ICT) states. koreascience.kr Hole-electron analysis, a computational technique, can be used to visualize and quantify the charge transfer character of excited states. This is particularly relevant for understanding the behavior of donor-acceptor substituted styrylanthracenes, where photoinduced electron transfer can occur. researchgate.netias.ac.in
Furthermore, computational studies can shed light on the role of conformational isomers. For example, in some diarylethenes, cis-trans adiabatic photoisomerization has been shown to be specific to the more extended conformers. i-aps.org Theoretical calculations can determine the relative energies and populations of different ground-state conformers and how their geometries influence their excited-state dynamics.
The following table presents a selection of experimentally determined photophysical properties for this compound and a nitro-substituted derivative, which are often used to validate theoretical predictions.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |
| This compound | Various | - | - | - | - |
| (E)-9-(4-nitrostyryl)anthracene | Methylcyclohexane (B89554) | ~400 | ~505 | - | 1.8 |
Data sourced from multiple studies and may represent approximate values. researchgate.net
Rational Design of Derivatives with Tunable Properties
A significant outcome of correlating theoretical predictions with experimental data is the ability to rationally design novel this compound derivatives with tailored photophysical and photochemical properties. By understanding the structure-property relationships at a fundamental level, chemists can strategically modify the molecular architecture to achieve desired outcomes for specific applications, such as in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular switches. nih.govresearchgate.netmdpi.com
Computational modeling plays a crucial role in this design process. For instance, DFT and TD-DFT calculations can be used to predict how the introduction of electron-donating or electron-withdrawing groups at various positions on the styryl or anthracene moieties will affect the energy levels of the frontier molecular orbitals (HOMO and LUMO). mdpi.comscispace.com This, in turn, influences the absorption and emission wavelengths. The goal is often to fine-tune the emission color, for example, by creating a series of compounds that emit across the visible spectrum. mdpi.com
The rational design of molecules with high fluorescence quantum yields is another important area. Theoretical calculations can help identify and minimize non-radiative decay pathways that compete with fluorescence. For example, by increasing the energy barrier for trans-cis isomerization on the excited-state potential energy surface, the fluorescence efficiency can be enhanced. This can be achieved by introducing bulky substituents that sterically hinder the twisting motion around the ethylenic bond. utah.edu
Furthermore, the design of derivatives with specific responses to external stimuli, such as solvent polarity (solvatochromism) or mechanical stress (piezofluorochromism), can be guided by theoretical insights. koreascience.krscispace.com For molecules intended as fluorescent probes, understanding the mechanism of interaction with an analyte (e.g., a metal ion or a biological molecule) at the quantum mechanical level can facilitate the design of more sensitive and selective sensors. nih.gov
The development of materials with large two-photon absorption (2PA) cross-sections is another area where rational design is critical. Structure-property relationship studies have shown that the 2PA cross-section can be increased by using strong donor-acceptor groups and extending the π-conjugation length to facilitate intramolecular charge transfer. semanticscholar.org Computational chemistry can be employed to screen potential candidates and predict their 2PA properties before undertaking their synthesis, thereby accelerating the discovery of new materials for applications like biological imaging and photodynamic therapy. semanticscholar.org
Structure Property Relationships in Trans 9 Styrylanthracene and Its Functionalized Derivatives
Impact of Substituent Effects on Photophysical and Photochemical Behavior
Influence of Electron-Donating and Electron-Accepting Groups
The introduction of electron-donating groups (EDGs) and electron-accepting groups (EAGs) onto the styryl or anthracene (B1667546) moieties of trans-9-styrylanthracene significantly modulates its electronic and optical properties. researchgate.netacs.org This is due to the alteration of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the absorption and emission characteristics. nih.gov
For instance, attaching an electron-donating group, such as an amino (-NH₂) or methoxy (B1213986) (-OCH₃) group, to the phenyl ring can lead to a bathochromic (red) shift in the absorption and fluorescence spectra. researchgate.netacs.org This is attributed to the stabilization of the excited state through intramolecular charge transfer (ICT) from the donor-substituted phenyl ring to the anthracene core. Conversely, the presence of an electron-accepting group, like a nitro (-NO₂) or cyano (-CN) group, can also induce a red shift, particularly in polar solvents, due to the enhanced ICT character of the excited state. researchgate.netacs.orgias.ac.in The fluorescence quantum yields and lifetimes of these derivatives are also markedly dependent on the solvent polarity when substituents that promote charge-transfer character are present. researchgate.net
Studies on (E)-9-(4-nitrostyryl)anthracene have shown that it can act as an electron acceptor in photoinduced electron transfer (PET) processes. ias.ac.inresearchgate.net When paired with an electron donor like N,N-diethylaniline, long-lived charge-separated states can be generated. ias.ac.in The presence of the nitro group facilitates charge delocalization, influencing the rate of back electron transfer. ias.ac.inresearchgate.net
The following table summarizes the effects of various substituents on the photophysical properties of this compound derivatives.
| Substituent Group | Position | Effect on Absorption/Emission | Influence on Quantum Yield | Reference |
| Amino (-NH₂) | Phenyl Ring | Red Shift | Solvent Dependent | researchgate.net |
| Methoxy (-OCH₃) | Phenyl Ring | Red Shift | Solvent Dependent | acs.org |
| Nitro (-NO₂) | Phenyl Ring | Red Shift (especially in polar solvents) | Generally decreases fluorescence | researchgate.netacs.orgias.ac.in |
| Cyano (-CN) | Phenyl Ring | Red Shift | Can be high, but less solvatochromic than nitro | acs.orgacs.org |
Effects of Positional Isomerism and Heteroatom Incorporation
The position of a substituent on the aromatic framework has a profound impact on the photophysical properties of styrylanthracene derivatives. rsc.orgclockss.org For example, the substitution pattern on a thiophene (B33073) ring linked to a carbazole (B46965) moiety significantly alters the electronic and photophysical properties, with a 2-thienyl group having a much stronger effect than a 3-thienyl group. clockss.org This highlights the sensitivity of the electronic communication between the constituent aromatic units to their points of attachment. clockss.org
Similarly, in donor-acceptor-donor distyrylbenzenes, the placement of a cyano acceptor group on the central phenylene ring versus the vinylene linkage dramatically affects the one- and two-photon absorption properties. acs.org Substitution on the central ring leads to stronger fluorescence compared to substitution on the vinylene bridge. acs.org
Incorporating heteroatoms into the aromatic structure also provides a powerful tool for tuning the properties of these materials. The introduction of nitrogen atoms, for instance in pyridine (B92270) or quinoline (B57606) moieties, can alter the electron-accepting character of the styryl portion and introduce new possibilities for intermolecular interactions, such as hydrogen bonding. researchgate.net The protonation of aza-aromatic derivatives can lead to significant bathochromic shifts in their absorption spectra. researchgate.net
Molecular Conformation and Dynamics in Solution
Relationship between Rotational Freedom and Non-Radiative Decay
In solution, this compound and its derivatives possess significant conformational flexibility. The rotation around the single bond connecting the anthracene and styryl moieties is a key factor influencing their photophysical behavior. cusat.ac.in This intramolecular rotation can provide an efficient non-radiative decay pathway for the excited state, leading to a decrease in fluorescence quantum yield. nih.gov
When the molecule is in a fluid solution, this rotational motion is relatively unrestricted, allowing the excited state to dissipate its energy without emitting light. researchgate.net However, if this intramolecular rotation is hindered, for example, by increasing the viscosity of the solvent or by aggregation, the non-radiative decay channel is suppressed, leading to an increase in fluorescence intensity. nih.govresearchgate.net This phenomenon is a key principle behind aggregation-induced emission (AIE). researchgate.netacs.org
Steric Hindrance and its Influence on Molecular Geometry
The geometry of this compound is significantly influenced by steric hindrance between the hydrogen atoms on the styryl group and those on the anthracene core. polymer.cn This steric repulsion forces the molecule to adopt a non-planar conformation. researchgate.netpolymer.cn The dihedral angle between the anthracene ring and the vinyl group is a critical parameter that affects the extent of π-conjugation and, consequently, the electronic properties of the molecule. nih.gov
In derivatives like 9,10-distyrylanthracene (B86952), the steric hindrance is even more pronounced, leading to a significantly twisted molecular structure. polymer.cn This distortion from planarity disrupts the π-conjugation, which can influence both the absorption and emission characteristics. polymer.cn
Solid-State Effects on Optical Properties
In the solid state, the optical properties of this compound and its derivatives are governed by both intramolecular characteristics and intermolecular interactions within the crystal lattice. acs.org The way molecules pack in the solid state can lead to photophysical properties that are dramatically different from those observed in solution. acs.org
For example, some derivatives that are weakly fluorescent in solution can become highly emissive in the solid state. acs.orgnih.gov This can be attributed to the restriction of intramolecular rotations and vibrations in the rigid crystal environment, which closes off non-radiative decay pathways. researchgate.netacs.org The formation of specific intermolecular arrangements, such as J-aggregates or H-aggregates, can also lead to significant shifts in the fluorescence emission. acs.org Furthermore, some crystalline solids of these derivatives can exhibit polymorphism, where different crystal packing arrangements lead to distinct fluorescence colors. acs.org
Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, C-H...π interactions)
The solid-state arrangement and photophysical properties of this compound and its derivatives are profoundly influenced by their crystal packing and the intricate network of non-covalent intermolecular interactions. The substitution pattern on the styryl and anthracene moieties dictates the molecular conformation, which in turn governs the dominant forces in the crystal lattice, such as π-π stacking and C-H...π interactions. polymer.cnepa.gov
In many 9,10-distyrylanthracene (DSA) derivatives, significant steric hindrance between the anthracene core and the vinylene groups forces the molecules into a nonplanar or twisted conformation. polymer.cnresearchgate.net This twisting makes conventional cofacial π-π stacking difficult or impossible. polymer.cn Consequently, the crystal packing is often stabilized by a multitude of C-H...π hydrogen bonds. polymer.cnacs.org For instance, in the crystal structure of DSA itself, each molecule connects with four adjacent molecules through six C-H...π hydrogen bonds, leading to a "zigzag motif" and preventing close π-π interactions, with the distance between molecules in a column being a relatively large 5.25 Å. polymer.cn Similarly, derivatives like BMOSA are packed into a "brickwall motif" stabilized by C-H...π interactions with distances around 2.92 Å. polymer.cn
Table 1: Intermolecular Interactions in Selected trans-9-Styrylanthracene Derivatives
| Compound/Derivative | Dominant Interaction(s) | Key Distances/Features | Resulting Packing Motif/Arrangement | Citation(s) |
|---|---|---|---|---|
| DSA | C-H...π hydrogen bonds | Inter-molecule distance: 5.25 Å | "Zigzag motif", no π-π interaction | polymer.cn |
| BMOSA | C-H...π hydrogen bonds | Interaction distance: 2.92 Å | "Brickwall motif" | polymer.cn |
| AT2P | π-π stacking, C-H...π interactions | π-π distance: 3.320 Å | Coupled interactions | nih.gov |
| TFDSA | C-H...F interactions, π-π stacking | - | Facilitates π-π stacking | epa.gov |
| BP3SA (G-phase) | - | More distorted structure | J-type aggregation | rhhz.netrsc.org |
| BP3SA (O-phase) | - | Relatively planar conformation | H-type aggregation | rhhz.netrsc.org |
| Cyanostilbene-anthracene derivative (9-y) | π-π stacking | Plane-to-plane: 3.473 Å; Centroid-to-centroid: 3.666 Å | Head-to-head arrangement | acs.org |
| Cyanostilbene-anthracene derivative (9-c) | C-H...π interactions | Absence of π-π stacking | Scissor-shaped V-arrangement | acs.org |
Polymorphism and Crystallization-Induced Emission Enhancement (CIEE)
Polymorphism, the ability of a compound to crystallize in multiple distinct forms, is a critical phenomenon in styrylanthracene derivatives that allows for the tuning of their solid-state properties. rhhz.net Different polymorphs of the same compound can display varied molecular conformations and packing arrangements, leading to significantly different photophysical behaviors, such as emission color and quantum yield. acs.orgrhhz.net
A prominent example is 9,10-bis-((E)-4-(pyridin-3-yl)styryl)anthracene (BP3SA), which exists as two polymorphs. acs.orgrsc.org The G-phase, with a more distorted molecular structure and J-type aggregation, emits green light (511 nm). rhhz.netrsc.org In contrast, the O-phase possesses a more planar conformation, adopts an H-type aggregation, and emits orange light (575 nm). rhhz.netrsc.org Similarly, a cyanostilbene derivative incorporating an anthracene unit crystallizes into two forms: a colorless, needle-like polymorph (9-c) that emits blue light (466 nm) due to the absence of π-π stacking, and a yellow, block-like polymorph (9-y) that emits green light (506 nm) as a result of strong intermolecular π-π interactions. acs.org
This polymorphism is closely linked to the phenomenon of Crystallization-Induced Emission Enhancement (CIEE). CIEE describes the observation that some organic molecules exhibit significantly stronger fluorescence in their crystalline state compared to their amorphous solid state. acs.orgdokumen.pub The ordered packing in a crystal lattice restricts intramolecular motions, such as torsions and vibrations, which act as non-radiative decay pathways for the excited state. polymer.cnresearchgate.net By locking the molecule into a rigid conformation, the crystalline environment blocks these non-radiative channels, forcing the excited state to decay radiatively and thus enhancing the emission intensity. polymer.cndokumen.pub The transition from a weakly emissive amorphous state to a brightly emissive crystalline state is a hallmark of CIEE.
Table 2: Properties of Polymorphs in Functionalized trans-9-Styrylanthracene Derivatives
| Compound | Polymorphic Form | Molecular Conformation | Emission (λmax) | Aggregation/Packing Feature | Citation(s) |
|---|---|---|---|---|---|
| BP3SA | G-phase | Distorted | 511 nm (Green) | J-type aggregation | rhhz.netrsc.org |
| BP3SA | O-phase | More Planar | 575 nm (Orange) | H-type aggregation | rhhz.netrsc.org |
| Cyanostilbene-anthracene derivative (9) | 9-c (needles) | Twisted | ~466 nm (Blue) | No intermolecular π-π stacking | acs.org |
| Cyanostilbene-anthracene derivative (9) | 9-y (blocks) | More Planar | ~506 nm (Green) | Strong π-π stacking | acs.org |
| (9-Anthryl)vinylstyrylbenzene (1,3-ASB) | α-phase | - | - | - | researchgate.net |
| (9-Anthryl)vinylstyrylbenzene (1,3-ASB) | β-phase (high temp.) | - | Tuned emission | Crystal-to-crystal phase transition | researchgate.net |
Control of Emission by Crystallinity and Phase Transitions
The emission properties of this compound derivatives can be actively controlled by manipulating their solid state through changes in crystallinity and by inducing phase transitions between polymorphs. rhhz.netresearchgate.net External stimuli such as mechanical grinding, heating, and hydrostatic pressure can trigger these transformations, resulting in observable changes in fluorescence color and intensity. rhhz.netrsc.org
Mechanical grinding is a common method to induce a phase transition from a highly ordered crystalline state to a disordered amorphous state. rsc.org For the polymorphs of BP3SA, grinding both the green-emitting G-phase and the orange-emitting O-phase causes a red-shift in their emission. rsc.org This change is attributed to the disruption of the crystal lattice and the formation of an amorphous phase. rsc.org The emission of the ground powder can often be reversed or altered by heating. rsc.org For instance, upon heating, the ground G-phase can partially recover its initial emission, while the ground O-phase transforms into the G-phase, demonstrating a thermally induced crystal-to-crystal transition. rsc.org
Similarly, the emission of (9-anthryl)vinylstyrylbenzene (ASB) isomers can be controlled by crystallinity. researchgate.net The emission color changes upon grinding due to a crystalline-to-amorphous transition, and this process is reversible through recrystallization activated by solvent fuming. researchgate.net High pressure is another tool to control emission by inducing phase transitions. rhhz.net In one study, a styrylanthracene derivative exhibited a sudden switch in its emission peak from 445 nm to 518 nm upon reaching a critical pressure, which corresponded to the formation of a new crystalline phase, as confirmed by X-ray diffraction. rhhz.net These examples highlight that the control of crystallinity and the ability to trigger phase transitions provide a powerful strategy for developing stimuli-responsive luminescent materials.
Table 3: Stimuli-Responsive Control of Emission in trans-9-Styrylanthracene Derivatives
| Compound/Polymorph | Stimulus | Initial State | Final State | Transition Mechanism | Citation(s) |
|---|---|---|---|---|---|
| BP3SA (G-phase) | Grinding | Green emission (511 nm), Crystalline | Red-shifted emission (579 nm), Amorphous | Crystalline-to-Amorphous | rhhz.netrsc.org |
| BP3SA (O-phase) | Grinding & Heating | Orange emission, Crystalline | Green emission (G-phase), Crystalline | O-phase → Amorphous → G-phase | rsc.org |
| 1,4-ASB | Grinding | Crystalline emission | Amorphous emission | Crystalline-to-Amorphous | researchgate.net |
| 1,4-ASB (Ground) | Solvent Fuming | Amorphous emission | Crystalline emission | Recrystallization | researchgate.net |
| Unnamed styrylanthracene | Hydrostatic Pressure | Emission at 445 nm | Emission at 518 nm | Pressure-induced new crystalline phase | rhhz.net |
Advanced Characterization Techniques Employed in Trans 9 Styrylanthracene Research
Time-Resolved and Steady-State Spectroscopic Techniques
Spectroscopic analysis is fundamental to elucidating the behavior of trans-9-Styrylanthracene upon light absorption. Various time-resolved and steady-state techniques have been employed to map its electronic transitions and the subsequent decay pathways of its excited states.
Picosecond Absorption and Fluorescence Measurements
Picosecond absorption and fluorescence studies have been instrumental in monitoring the ultrafast processes that occur after photoexcitation of this compound. These measurements have revealed the formation of short-lived transient species and have helped to distinguish between different excited states.
In studies conducted in various solvents at room temperature, picosecond absorption measurements of this compound have identified a short-lived transient with a lifetime ranging from 0.1 to 0.8 nanoseconds. acs.org This transient, which absorbs over a broad wavelength range (400–750 nm), has been assigned to the S2 (second excited singlet) state. acs.org At longer delay times, this initial absorption is replaced by the S1 → Sn absorption, which has a longer lifetime. acs.org The assignment of this longer-lived transient to the S1 (first excited singlet) state is strongly supported by its correlation with the fluorescence lifetime of the molecule. acs.org
Complementary fluorimetric measurements using the phase-modulation technique have confirmed the presence of a second decay component in the picosecond domain, with a lifetime that corresponds to the values measured by laser flash photolysis. acs.org Temperature-dependent studies in both the picosecond and nanosecond regions suggest that internal conversion from the S2 to the S1 state is not the only decay pathway for the S2 state. acs.org For this compound, it has been demonstrated that both the S1 and S2 states are involved in the intersystem crossing from singlet to triplet states. acs.org
Laser Flash Photolysis for Transient Species Detection
Laser flash photolysis is a powerful technique for generating and detecting transient absorptions of excited species, such as triplet states and radical ions, which have longer lifetimes than the initially formed singlet states.
Nanosecond laser flash photolysis experiments have been crucial in studying the photoinduced electron transfer (PET) processes involving this compound and its derivatives. For instance, in the study of (E)-9-(4-nitrostyryl)anthracene, a derivative of this compound, laser flash photolysis was used to verify the formation of transient radical ions and to determine the rate of back electron transfer. ias.ac.in In a non-polar solvent like methylcyclohexane (B89554), the transient absorption spectrum of the parent compound exhibited two sharp peaks attributed to the T1 → Tn (triplet-triplet) transition with a microsecond lifetime. researchgate.net
In the presence of an electron donor like N,N-diethylaniline (DEA), the transient spectrum changes significantly. ias.ac.inresearchgate.net The original triplet-triplet absorption peaks are replaced by new peaks at different wavelengths, which are assigned to the radical anion of the styrylanthracene derivative and the radical cation of the donor. ias.ac.in This provides direct evidence for the formation of charge-separated states via PET. ias.ac.in The decay of these radical ion signals allows for the calculation of the back electron transfer rate constant. ias.ac.in
Charge-transfer interactions of the singlet excited state of this compound with electron donors and acceptors have also been investigated in both polar and nonpolar solvents using picosecond laser flash photolysis. acs.org
Fluorimetric Analyses for Quantum Yields and Lifetimes
Fluorimetric analyses, encompassing both steady-state and time-resolved measurements, provide quantitative data on the efficiency and dynamics of the fluorescence process. These analyses are key to determining fluorescence quantum yields and excited-state lifetimes.
For this compound and its derivatives, fluorimetric studies have been used to investigate their interactions with electron donors and acceptors. ias.ac.in Steady-state luminescence quenching experiments, for example, have been employed to determine the bimolecular quenching constant (kq) in the presence of quenchers like N,N-diethylaniline. ias.ac.in The quenching of fluorescence intensity follows the Stern-Volmer relationship, which can be used to analyze the quenching mechanism. researchgate.net
Time-resolved luminescence decay measurements provide the fluorescence lifetime (τ) of the molecule. For (E)-9-(4-nitrostyryl)anthracene in methylcyclohexane, a lifetime of 1.8 ns was recorded, which significantly decreased upon the addition of a quencher. ias.ac.in These lifetime measurements, often performed using time-correlated single photon counting (TCSPC), are essential for understanding the dynamics of the excited state. rsc.org The combination of quantum yield and lifetime data allows for the calculation of radiative and non-radiative decay rate constants, offering a complete picture of the excited-state deactivation pathways.
The following table summarizes the luminescence lifetime data for (E)-9-(4-nitrostyryl)anthracene in the presence of varying concentrations of N,N-diethylaniline (DEA):
| [DEA] (M) | τ (ns) |
| 0 | 1.80 |
| 0.012 | 1.36 |
| 0.024 | 1.08 |
| 0.036 | 0.90 |
| 0.048 | 0.74 |
Table generated from data in researchgate.net
UV-Visible and Photoluminescence Spectroscopies for Electronic Transitions
UV-Visible absorption and photoluminescence (PL) spectroscopies are fundamental techniques for characterizing the electronic transitions in molecules like this compound.
The UV-Visible absorption spectrum reveals the energies required to promote the molecule from its ground electronic state to various excited singlet states. For derivatives like (E)-9-(4-nitrostyryl)anthracene in methylcyclohexane, the absorption spectrum shows a structured band with a maximum around 390 nm. researchgate.net The addition of other molecules, such as an electron donor, can be monitored to check for ground-state interactions; in the case of N,N-diethylaniline, no significant change in the shape of the absorption spectrum was observed, indicating the absence of ground-state complex formation. ias.ac.in
Photoluminescence (emission) spectroscopy provides information about the electronic transitions from the lowest excited singlet state (S1) back to the ground state (S0). The emission spectrum is typically a mirror image of the lowest energy absorption band. For (E)-9-(4-nitrostyryl)anthracene, the emission maximum is observed around 505 nm in methylcyclohexane. researchgate.net The PL spectra are crucial for studying the effects of the molecular environment, such as solvent polarity, and for investigating energy and electron transfer processes through quenching studies. researchgate.net
The following table presents the optical data for two anthracene-based polymers, BPA-An1 and BPA-An2, which are related to the styrylanthracene structure:
| Polymer | λabs (nm) (Solution) | λabs (nm) (Film) | λem (nm) (Solution) | λem (nm) (Film) | Optical Gap (eV) |
| BPA-An1 | 370, 390, 412 | 370, 390, 412 | 418, 442 | 520 | 3.01 |
| BPA-An2 | 392, 414 | 392, 414 | 422, 445 | 422, 445 | 2.76 |
Table generated from data in researchgate.net
Structural Elucidation and Solid-State Characterization
Understanding the three-dimensional arrangement of this compound molecules in the solid state is crucial for interpreting its bulk properties and photophysical behavior in crystalline form.
Single-Crystal X-ray Diffraction for Molecular and Crystal Structures
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise molecular geometry and the packing of molecules in a crystal lattice.
The molecular structure of (E)-9-(β-styryl)anthracene has been determined by X-ray diffraction. researchgate.net The crystals are monoclinic, belonging to the P21/n space group, with four molecules per unit cell (Z=4). researchgate.net The analysis revealed an angle of 65.5° between the plane of the anthracene (B1667546) moiety and the plane of the ethylenic double bond. researchgate.net This significant twist angle influences the electronic absorption spectrum by enhancing the fine structure characteristic of the anthracene chromophore. researchgate.net
The detailed bond lengths, bond angles, and torsion angles obtained from SCXRD provide a foundational understanding of the ground-state conformation. This structural information is invaluable for theoretical calculations and for rationalizing the observed photophysical properties. For instance, the non-planar conformation established by X-ray analysis helps to explain the excited-state dynamics, including the barriers to isomerization. researchgate.net
The crystallographic data for (E)-9-(β-styryl)anthracene is summarized below:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 11.77(1) |
| b (Å) | 24.35(2) |
| c (Å) | 5.503(5) |
| β (°) | 107.38(7) |
| Z | 4 |
Table generated from data in researchgate.net
Powder X-ray Diffraction (XRD) for Solid-State Packing Analysis
Powder X-ray Diffraction (XRD) is an indispensable technique for elucidating the three-dimensional molecular and crystal structures of crystalline solids like this compound. This method offers precise data on bond lengths, bond angles, and, crucially, the intermolecular packing arrangements that govern the material's solid-state photophysical properties.
In a detailed crystallographic study, the molecular structure of (E)-9-(β-styryl)anthracene was determined by X-ray diffraction. researchgate.net The analysis revealed that the crystals are monoclinic and belong to the P21/n space group. The unit cell dimensions were determined to be a = 11.77(1) Å, b = 24.35(2) Å, and c = 5.503(5) Å, with a β angle of 107.38(7)°. researchgate.net A key finding from the XRD analysis is the significant twist between the plane of the anthracene core and the plane of the ethylenic double bond, with a dihedral angle of 65.5°. researchgate.net This non-planar conformation is a direct result of the steric hindrance between the styryl group and the anthracene moiety.
This structural information is critical as the packing arrangement and intermolecular interactions, such as C-H···π interactions, dictate the extent of electronic coupling between adjacent molecules. nih.gov The layer-by-layer growth of single crystals can also be confirmed by XRD, with diffraction peaks corresponding to the (h00) planes indicating a well-ordered structure. nih.gov The solid-state packing directly influences properties like charge transport and emission characteristics, and XRD provides the fundamental data to understand these structure-property correlations. researchgate.netutah.edu
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 11.77(1) |
| b (Å) | 24.35(2) |
| c (Å) | 5.503(5) |
| β (°) | 107.38(7) |
| Dihedral Angle (Anthracene-Ethylene) | 65.5° |
Electrochemical and Morphological Characterization
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of compounds and to estimate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). upb.roimist.ma These energy levels are fundamental in determining the suitability of materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells, as they govern charge injection and transport processes. upb.ro
The CV measurement involves scanning the potential of an electrode in a solution containing the analyte and observing the resulting current. The oxidation and reduction potentials obtained from the voltammogram can be used to calculate the HOMO and LUMO energy levels, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. imist.ma
| Compound | HOMO (eV) | LUMO (eV) |
|---|---|---|
| (E)-4-(4-(anthracen-9-yl)styryl)-N,N-diphenylaniline | -5.44 | -2.60 |
Many styrylanthracene derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in dilute solutions but become highly fluorescent upon aggregation. nih.govacs.org Dynamic Light Scattering (DLS) is a key technique to study this behavior by measuring the size distribution of the aggregates formed in solution. acs.org
DLS analysis works by measuring the temporal fluctuations in the intensity of light scattered by the particles undergoing Brownian motion. These fluctuations are then correlated to the particle size. In the context of this compound research, DLS is used to confirm the formation of nanoaggregates in solvent mixtures where the compound has poor solubility, typically mixtures of a good solvent like tetrahydrofuran (B95107) (THF) and a poor solvent like water. researchgate.net
Studies on various 9-styrylanthracene derivatives have shown that the size of the nanoaggregates can be controlled by the solvent composition. For example, in THF/water mixtures, the average particle size can range from approximately 100 nm to over 700 nm depending on the specific derivative and the water fraction (fw). researchgate.netnih.gov For instance, one study on a 9-styrylanthracene derivative (dye 1) showed an average aggregate diameter of 165 nm in water. nih.gov Another study on related compounds found that the average particle size can be tuned, for example, from 352 nm at a 50% water fraction to 300 nm at a 70% water fraction. acs.org This information is crucial for understanding the AIE mechanism, as the restriction of intramolecular rotation in the aggregated state is responsible for the enhanced emission. acs.org
| Compound/Derivative | Solvent System | Average Aggregate Size (nm) | Reference |
|---|---|---|---|
| 9-Styrylanthracene derivative (dye 1) | Water | 165 | nih.gov |
| 9,10-Distyrylanthracene (B86952) derivative (4a) | THF/H₂O (fₙ = 60%) | ~100 | researchgate.net |
| 9,10-Distyrylanthracene derivative (4a) | THF/H₂O (fₙ = 90%) | ~240 | researchgate.net |
| Anthracenyl π-conjugate (AT2P) | THF/H₂O (fₙ = 90%) | 116 | acs.org |
| Donor-Acceptor Luminogen (Compound 1) | THF/H₂O (fₙ = 50%) | 352 | acs.org |
| Donor-Acceptor Luminogen (Compound 1) | THF/H₂O (fₙ = 70%) | 300 | acs.org |
Confocal microscopy is a high-resolution optical imaging technique that allows for the creation of sharp, detailed images of a specimen by eliminating out-of-focus light. In the study of this compound and its derivatives, confocal microscopy is particularly valuable for spatially resolved emission studies, especially in biological contexts. mdpi.comnih.gov
The AIE properties of styrylanthracene derivatives make them excellent candidates for bio-imaging probes. acs.org Once inside a cell, these molecules can aggregate in specific organelles, leading to a "turn-on" of their fluorescence. Confocal microscopy can then be used to visualize the distribution of these fluorescent aggregates within the cell, providing spatially resolved information on the probe's localization.
For example, derivatives of (E)-2-styrylanthracene-9,10-dione have been shown to selectively accumulate in the mitochondria of living cells. researchgate.net Using a confocal microscope with an excitation wavelength of 395 nm, researchers were able to visualize the green fluorescence emitted from the aggregates within the mitochondria. This method allows for real-time monitoring of this organelle with a high signal-to-noise ratio. researchgate.net The ability to obtain spatially resolved emission maps is crucial for understanding the interactions between these fluorescent probes and biological structures, paving the way for their use in diagnostics and targeted therapies. mdpi.com
Research Applications and Technological Potential of Trans 9 Styrylanthracene Based Materials
Organic Light-Emitting Diodes (OLEDs) and Organic Electroluminescent Devices
Anthracene (B1667546) derivatives are foundational materials in the development of Organic Light-Emitting Diodes (OLEDs), serving various functions from light emission to charge transport. researchgate.net The styrylanthracene framework, in particular, offers a tunable platform for creating efficient and stable electroluminescent devices.
The quest for efficient and stable blue-emitting materials is a critical challenge in OLED technology. Trans-9-styrylanthracene and its derivatives have been explored as promising candidates for blue emitters due to the intrinsic blue fluorescence of the anthracene core. researchgate.netresearchgate.net The emission color and efficiency can be fine-tuned through chemical modifications. For instance, creating derivatives with non-coplanar structures, such as 9,10-bis(1,2-diphenyl styryl)anthracene (BDSA), can inhibit intermolecular interactions that often lead to quenching and a loss of color purity in the solid state. researchgate.net Such strategies have led to the development of non-doped OLEDs exhibiting high-purity blue emission. researchgate.net
One of the key properties of some styrylanthracene derivatives is aggregation-induced emission (AIE), where the molecules are faintly emissive in solution but become highly luminescent in the aggregated or solid state. polymer.cn This phenomenon is attributed to the restriction of intramolecular torsional motions in the solid state, which minimizes non-radiative decay pathways and enhances the photoluminescence quantum yield. polymer.cn This makes AIE-active styrylanthracenes particularly suitable for use as emitters in solid-state OLED devices.
Furthermore, the generation of white light in OLEDs can be achieved by combining complementary colors. By pairing a blue-emitting styrylanthracene derivative with a yellow-emitting luminogen, it is possible to generate white light that spans the visible spectrum. acs.org This approach relies on the controlled mixing of emissive materials to achieve the desired white chromaticity coordinates.
Table 1: Performance of selected Anthracene-Based Emitters in OLEDs
| Compound | Device Structure | Max. Emission (λmax) | Luminance Efficiency | CIE Coordinates (x, y) |
| BDSA | ITO/CuPc/α-NPD/BDSA/Alq3/LiF/Al | 453 nm | 3.0 cd/A | (0.14, 0.10) |
| BTSA | ITO/CuPc/α-NPD/BTSA/Alq3/LiF/Al | 436 nm | 1.3 cd/A | (0.15, 0.09) |
Data sourced from a study on high-purity-blue electroluminescent devices. researchgate.net
Efficient charge injection and transport are crucial for the performance of OLEDs, as they dictate the balance of electrons and holes within the emissive layer. researchgate.net Anthracene derivatives are versatile in this regard, having been utilized as both hole-transporting and electron-transporting materials. researchgate.net The charge transport process in OLEDs involves the movement of charge carriers from one molecule to the next until they recombine to form excitons, which then decay radiatively to produce light. google.com
The donor-acceptor nature of certain styrylanthracene systems facilitates intramolecular charge transfer (ICT) upon excitation. acs.orgresearchgate.net In these molecules, an electron-donating group is linked to an electron-accepting group through the π-conjugated bridge of the styrylanthracene. This ICT character can influence the material's energy levels (HOMO and LUMO), which is a critical factor in designing efficient charge transport layers and ensuring proper energy level alignment with adjacent layers in an OLED stack. This alignment minimizes the energy barriers for charge injection from the electrodes and transport between layers.
A primary goal in OLED research is to maximize internal quantum efficiency (IQE), which is partly limited by the fact that electron-hole recombination statistically produces 75% non-emissive triplet excitons and only 25% emissive singlet excitons. google.com One advanced strategy to overcome this limitation is through triplet-triplet annihilation (TTA), a process where two triplet excitons interact to form one higher-energy singlet exciton (B1674681), which can then emit light. researchgate.net Fluorescent materials based on anthracene have been shown to exhibit efficient TTA, potentially pushing the IQE beyond the 25% spin-statistics limit. researchgate.net
Device stability, particularly for blue OLEDs, is another major concern, as high-energy excitons can accelerate material degradation. google.com Optimization strategies focus on designing robust molecules and device architectures. Introducing bulky side groups to the styrylanthracene core, as seen in BDSA, creates a non-coplanar structure that provides steric hindrance. researchgate.net This prevents close molecular packing (aggregation), which can lead to the formation of low-energy excimers and a red-shift in emission, thereby improving both color purity and operational stability. researchgate.netresearchgate.net Furthermore, employing host-dopant systems, where a styrylanthracene emitter is dispersed in a suitable host material, is a common strategy to reduce concentration quenching and enhance device efficiency and lifetime. researchgate.netgoogle.com
Organic Photovoltaics (OPVs) and Solar Cell Technologies
The application of this compound and its derivatives extends to organic solar cells, where they can function as key components in the light-to-energy conversion process. guidechem.com
In organic photovoltaics, the active layer is responsible for absorbing sunlight to generate charge carriers. nih.gov This layer is typically a bulk heterojunction composed of electron-donating and electron-accepting materials. nih.gov Due to its strong absorption in the visible spectrum, this compound is a candidate for use as a light-harvesting component. guidechem.com Its role is to absorb photons and create excitons (bound electron-hole pairs). The efficiency of an OPV device is directly related to how effectively the active layer materials can absorb the solar spectrum. The broad absorption profile of some donor-acceptor styryl dyes makes them effective in this role. researchgate.net
Once light is absorbed by a material like this compound in the active layer, an exciton is formed. For a photocurrent to be produced, this tightly bound exciton must be separated, or dissociated, into free electrons and holes. nih.gov This dissociation process typically occurs at the interface between the donor and acceptor materials within the bulk heterojunction. nih.gov
The excited-state dynamics of anthracene derivatives are critical to this process. Following initial photoexcitation to a singlet state, various relaxation pathways exist. researchgate.net In some systems, an ultrafast process known as singlet exciton fission can occur, where one high-energy singlet exciton splits into two lower-energy triplet excitons. researchgate.net While typically a loss mechanism in fluorescence, if the triplet excitons can be efficiently harvested and dissociated, singlet fission presents a pathway to generate multiple charge carriers from a single photon, potentially overcoming the Shockley-Queisser limit for single-junction solar cells. researchgate.net The study of these intricate excited-state dynamics, including charge transfer and exciton relaxation, is essential for designing more efficient styrylanthracene-based OPV devices. researchgate.net
Fluorescent Probes and Chemical Sensors for Advanced Research
The inherent luminosity of the this compound core makes it an excellent scaffold for the design of fluorescent probes and chemical sensors. These materials can be engineered to respond to specific environmental changes or the presence of particular analytes, leading to detectable changes in their fluorescence output.
Biofluorescent Probes for Investigating Biological Systems (e.g., lipid membranes, protein-DNA interactions)
This compound derivatives are valuable tools for probing complex biological systems. Their amphiphilic nature, which can be tuned through chemical modification, allows them to interact with and report on the properties of lipid membranes. nih.govthermofisher.commdpi.com These probes can provide insights into membrane fluidity, order, and the formation of distinct lipid domains, which are crucial for cellular processes. nih.govmdpi.com The design of these probes often involves incorporating charged groups and alkyl chains to control their insertion and localization within the membrane leaflets. nih.gov
Furthermore, the aggregation-induced emission (AIE) properties of some styrylanthracene derivatives make them particularly useful for "turn-on" sensing of biomolecular interactions. mdpi.com For instance, they can be designed to be non-emissive in solution but become highly fluorescent upon binding to targets like proteins or DNA, enabling the sensitive detection of these interactions. mdpi.com This has potential applications in understanding fundamental biological processes such as protein-DNA binding and for the development of diagnostic assays. mdpi.com
Table 1: Applications of this compound-Based Biofluorescent Probes
| Application Area | Probe Design Principle | Target System | Information Gained |
| Lipid Membranes | Amphiphilic structure with tuned polarity | Cell and organelle membranes | Membrane fluidity, lipid order, domain formation nih.govmdpi.com |
| Protein-DNA Interactions | Aggregation-Induced Emission (AIE) | Proteins, DNA | "Turn-on" fluorescence upon binding mdpi.com |
Development of Chemical Sensors for Specific Analytes (e.g., pH, H2S)
The sensitivity of the fluorescence of this compound derivatives to their chemical environment has been harnessed to create sensors for specific analytes like pH and hydrogen sulfide (B99878) (H₂S). mdpi.comnih.gov By incorporating functional groups that interact with the target analyte, the electronic properties of the fluorophore can be modulated, leading to a change in fluorescence intensity or color. mdpi.com
For example, derivatives have been synthesized that exhibit pH-dependent fluorescence, allowing for the monitoring of pH changes in various chemical and biological systems. nih.gov Similarly, probes have been developed that react with H₂S, a biologically important signaling molecule, to produce a fluorescent response. mdpi.com This is often achieved through a chemical reaction that alters the structure of the probe, thereby changing its photophysical properties. mdpi.com
Mechanofluorochromic Materials for Stress and Crack Sensing
A fascinating property of some this compound derivatives is their mechanofluorochromism, where their fluorescence color changes in response to mechanical stress such as grinding, shearing, or pressure. nih.govresearchgate.netmdpi.com This phenomenon arises from changes in the molecular packing and intermolecular interactions within the solid state. researchgate.net The pristine crystalline form may exhibit one color of fluorescence, while the amorphous state, induced by mechanical force, emits at a different wavelength. nih.govresearchgate.net
This reversible or irreversible color change makes these materials promising for applications in stress and crack sensing in structural materials. mdpi.comresearchgate.netresearchgate.net By incorporating these compounds into polymers or coatings, it is possible to visually detect areas of high stress or the formation of microcracks, which could provide an early warning of material failure. researchgate.netresearchgate.net The development of mechanofluorochromic materials with high contrast and sensitivity is an active area of research. nih.govmdpi.com
Molecular Electronics and Advanced Optoelectronic Materials
The tunable electronic and optical properties of this compound derivatives make them attractive components for the development of advanced molecular electronic and optoelectronic devices. lookchem.com
Design of Materials with Tunable Electronic and Optical Functionality
The electronic and optical properties of this compound can be systematically tuned by chemical modification. nih.gov Introducing electron-donating or electron-withdrawing groups to the styryl or anthracene moieties can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths. acs.org This allows for the rational design of materials with specific colors of emission for applications in organic light-emitting diodes (OLEDs) and other display technologies. lookchem.com The ability to create a series of compounds with systematically varying properties is crucial for optimizing device performance. acs.org
Table 2: Impact of Substituents on the Photophysical Properties of this compound Derivatives
| Substituent Type | Effect on HOMO/LUMO Levels | Impact on Emission Wavelength | Potential Application |
| Electron-donating | Raises HOMO, smaller energy gap | Red-shift (longer wavelength) | Red/Orange OLEDs |
| Electron-withdrawing | Lowers LUMO, smaller energy gap | Red-shift (longer wavelength) | Red/Orange OLEDs |
| Bulky groups | Can disrupt packing, affect solid-state emission | Blue-shift or Red-shift depending on packing | Tunable solid-state emitters |
Supramolecular Assemblies for Controlled Energy and Charge Transfer
This compound and its derivatives can self-assemble into well-defined supramolecular structures through non-covalent interactions such as π-π stacking and van der Waals forces. nih.govnih.govscispace.comseoultech.ac.kr The arrangement of the molecules within these assemblies dictates their bulk photophysical properties. researchgate.net By controlling the self-assembly process, it is possible to create materials with tailored energy and charge transfer characteristics. nih.govnih.govnih.gov
In these assemblies, excitation energy can migrate between adjacent molecules, a process known as energy transfer. nih.gov Furthermore, under appropriate conditions, photoinduced electron transfer can occur, leading to the formation of charge-separated states. researchgate.netias.ac.in The ability to control these processes is fundamental to the development of organic photovoltaic devices (solar cells) and photocatalytic systems. nih.govresearchgate.net Supramolecular assemblies of this compound offer a bottom-up approach to creating complex functional materials with precise control over their electronic and optical behavior. scispace.comresearchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
